Ethyl 4-amino-2-nitrobenzoate
Overview
Description
Ethyl 4-amino-2-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 4-position and a nitro group at the 2-position
Mechanism of Action
Target of Action
Ethyl 4-amino-2-nitrobenzoate, also known as Benzocaine, primarily targets the nerve impulses in the body. It acts as a blocker of these impulses and reduces the permeability of the neuronal membrane to sodium ions . This blocking action is crucial for its role as a local anesthetic.
Mode of Action
The compound interacts with its targets, the nerve impulses, by blocking them. This blocking action reduces the permeability of the neuronal membrane to sodium ions . As a result, the transmission of pain signals in the nerves is inhibited, leading to a numbing effect in the local area where the compound is applied.
Biochemical Pathways
The synthesis of this compound involves two main biochemical pathways: the reduction of p-nitrobenzoic acid and its subsequent esterification . The reduction process transforms the nitro group into an amino group, while the esterification process attaches the ethyl group to the benzoic acid, forming the final product .
Result of Action
The primary result of the action of this compound is local anesthesia . By blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions, it prevents the transmission of pain signals, leading to a numbing effect in the local area of application . This makes it useful for procedures that require a local anesthetic.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. One common method involves the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate, followed by reduction to yield ethyl 4-aminobenzoate. The final step involves the nitration of ethyl 4-aminobenzoate to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and scalability .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Reduction: Ethyl 4,2-diaminobenzoate.
Substitution: Depending on the nucleophile, various substituted benzoates can be formed.
Scientific Research Applications
Ethyl 4-amino-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the nitro group.
Ethyl 2-nitrobenzoate: Similar structure but lacks the amino group.
Ethyl 4,2-diaminobenzoate: Similar structure but has an additional amino group.
Uniqueness: Ethyl 4-amino-2-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
ethyl 4-amino-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMQIQZTFBDFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628574 | |
Record name | Ethyl 4-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84228-46-6 | |
Record name | Ethyl 4-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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